4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
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Description
4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a natural stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance due to its stimulating effects on the central nervous system. Caffeine is also used in scientific research to investigate its biochemical and physiological effects on the body.
Scientific Research Applications
Synthesis and Chemical Properties
Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and can undergo hydrolytic ring-opening reactions, indicating a potential for diverse chemical reactivity and applications in synthetic chemistry (Coburn & Taylor, 1982).
Biomedical Applications
Research has demonstrated the synthesis of reactive imidazole intermediates, which have enabled the creation of a library of functional cyclic carbonates. These compounds exhibit low cytotoxicity on human dermal fibroblasts, suggesting their potential for biomedical applications, particularly in drug delivery systems and tissue engineering (Olsson et al., 2014).
properties
IUPAC Name |
4,7,8-trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-10(2)8-21-12(5)13(6)23-14-15(19-17(21)23)20(7)18(25)22(16(14)24)9-11(3)4/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEMNQMOKNSZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-diisobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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